6-Bromo-8-chloroisoquinoline 6-Bromo-8-chloroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1824270-14-5
VCID: VC4529403
InChI: InChI=1S/C9H5BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H
SMILES: C1=CN=CC2=C(C=C(C=C21)Br)Cl
Molecular Formula: C9H5BrClN
Molecular Weight: 242.5

6-Bromo-8-chloroisoquinoline

CAS No.: 1824270-14-5

Cat. No.: VC4529403

Molecular Formula: C9H5BrClN

Molecular Weight: 242.5

* For research use only. Not for human or veterinary use.

6-Bromo-8-chloroisoquinoline - 1824270-14-5

Specification

CAS No. 1824270-14-5
Molecular Formula C9H5BrClN
Molecular Weight 242.5
IUPAC Name 6-bromo-8-chloroisoquinoline
Standard InChI InChI=1S/C9H5BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H
Standard InChI Key BTLUGEXANPINDI-UHFFFAOYSA-N
SMILES C1=CN=CC2=C(C=C(C=C21)Br)Cl

Introduction

6-Bromo-8-chloroisoquinoline is a halogenated isoquinoline derivative, widely studied for its chemical properties and potential applications in organic synthesis and pharmaceutical research. This compound belongs to the isoquinoline family, characterized by a fused aromatic structure containing a nitrogen atom.

  • IUPAC Name: 6-Bromo-8-chloroisoquinoline

  • Molecular Formula: C9H5BrClNC_9H_5BrClN

  • Molecular Weight: 242.5 g/mol

  • CAS Number: 1824270-14-5

Synthesis and Preparation

The synthesis of halogenated isoquinolines like 6-Bromo-8-chloroisoquinoline typically involves electrophilic aromatic substitution reactions or halogenation of precursor isoquinolines. The exact synthetic route can vary depending on the desired substitution pattern.

A common method includes:

  • Starting with isoquinoline as the base structure.

  • Sequential bromination and chlorination reactions using bromine and chlorine reagents under controlled conditions.

Applications

4.1 Organic Synthesis
6-Bromo-8-chloroisoquinoline serves as a versatile building block in organic synthesis due to its reactive halogen atoms, which facilitate cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling.

4.2 Pharmaceutical Research
Halogenated isoquinolines are often explored for their biological activities, including potential applications in medicinal chemistry for drug discovery:

  • The compound's structure suggests potential interactions with biological targets, though specific bioactivity data for this compound is limited.

Safety Information

Hazard StatementsPrecautionary Measures
H301: Toxic if swallowedP264: Wash hands thoroughly after handling
H315: Causes skin irritationP280: Wear protective gloves/clothing/eye protection
H318: Causes serious eye damageP305+P351+P338: If in eyes, rinse cautiously with water for several minutes

The compound should be handled with care in a well-ventilated laboratory environment while wearing appropriate personal protective equipment (PPE).

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